1-(4-Bromo-3-methylphenyl)pentan-1-one

Purity Analytical Standard Procurement

Substituting brominated aryl ketones without validation frequently alters LogP and target engagement, undermining SAR campaigns. This compound uniquely combines a 4-bromo, 3-methylphenyl core with a pentan-1-one chain, delivering a computed LogP of 4.0 and TPSA of 17.1 Ų for consistent passive permeability. Key supply advantages: ≥98% purity minimizes side reactions in Suzuki/Heck couplings; bromine enables rapid SAR exploration; stock availability reduces lead times.

Molecular Formula C12H15BrO
Molecular Weight 255.155
CAS No. 1311197-78-0
Cat. No. B577648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-methylphenyl)pentan-1-one
CAS1311197-78-0
Synonyms1-(4-Bromo-3-methylphenyl)pentan-1-one
Molecular FormulaC12H15BrO
Molecular Weight255.155
Structural Identifiers
SMILESCCCCC(=O)C1=CC(=C(C=C1)Br)C
InChIInChI=1S/C12H15BrO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3
InChIKeyLVSCDTUYSNVPNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-3-methylphenyl)pentan-1-one: Aryl Ketone Building Block


1-(4-Bromo-3-methylphenyl)pentan-1-one (CAS: 1311197-78-0) is a brominated aryl ketone building block. Its structure features a pentan-1-one chain substituted with a 4-bromo-3-methylphenyl group, giving it a molecular formula of C12H15BrO and a molecular weight of 255.15 g/mol [1]. Computed properties, such as a LogP of 4 and a Topological Polar Surface Area of 17.1 Ų, indicate significant lipophilicity, which is a key characteristic for applications like CNS penetration studies [1].

1-(4-Bromo-3-methylphenyl)pentan-1-one: Analogue Substitution Risks


The practice of substituting a halogenated aryl ketone with a closely related analog without revalidation carries significant risk of altering critical molecular properties and functional outcomes. Even minor modifications, such as changing the alkyl chain length (e.g., from pentan-1-one to propan-1-one) or the halogen substituent, can substantially impact lipophilicity, steric bulk, and metabolic stability, thereby affecting a compound's behavior in biological assays or its utility as a chemical probe [1]. The specific combination of a 4-bromo substituent, a 3-methyl group, and a pentan-1-one chain in this compound confers a unique physicochemical profile (e.g., LogP of 4.0) that is not replicated by other building blocks [1].

1-(4-Bromo-3-methylphenyl)pentan-1-one: Quantifiable Differentiation


Purity Specifications Across Suppliers

For research use, 1-(4-Bromo-3-methylphenyl)pentan-1-one is available from multiple suppliers at a minimum purity of 95% . Several suppliers, including Aladdin Scientific, abcr GmbH, and Shanghai Leyan, offer a higher purity specification of 98% [REFS-2, REFS-3, REFS-4]. While no direct assay comparison between grades is provided, the availability of a 98% grade offers researchers the option to select a product with a more tightly controlled impurity profile, which can be critical for reproducible results in sensitive experiments.

Purity Analytical Standard Procurement

Lipophilicity vs. Propan-1-one Analog

The target compound's lipophilicity, a critical parameter for membrane permeability and central nervous system (CNS) exposure, can be quantitatively compared to a close analog. 1-(4-Bromo-3-methylphenyl)pentan-1-one has a computed LogP (XLogP3) value of 4.0 [1]. This is in contrast to its propan-1-one analog, 1-(4-bromo-3-methylphenyl)propan-1-one (CAS 210228-01-6), which is expected to have a lower LogP due to its shorter alkyl chain . The difference in LogP is a direct consequence of the additional two carbons in the pentan-1-one chain.

Lipophilicity LogP ADME CNS

Hydrogen Bond Acceptor vs. Amine Analogs

The hydrogen bonding capacity of a compound is a key determinant of its oral bioavailability and membrane permeability. 1-(4-Bromo-3-methylphenyl)pentan-1-one has a computed Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 [1]. This profile differs from many biologically active analogs which often contain amine groups that increase the number of hydrogen bond donors and acceptors. For instance, a derivative with a tert-butylamino group, such as 1-(4-bromo-3-methylphenyl)-2-(tert-butylamino)propan-1-one, would have a higher acceptor/donor count, impacting its ability to traverse lipid bilayers [2].

Hydrogen Bonding Physicochemical Properties Permeability

1-(4-Bromo-3-methylphenyl)pentan-1-one: Key Applications


CNS-Targeted Probe and Drug Synthesis

Given its computed LogP of 4.0 [1], 1-(4-Bromo-3-methylphenyl)pentan-1-one is a suitable building block for projects requiring molecules with high passive membrane permeability. This property is particularly valuable for designing chemical probes intended to engage intracellular targets or for developing drug candidates that must cross the blood-brain barrier to achieve efficacy in the central nervous system [1].

Lead Optimization in Medicinal Chemistry

The combination of a bromine atom and a pentan-1-one chain provides a unique handle for further chemical modification. The bromine atom at the 4-position can participate in key cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings [1], enabling the rapid exploration of structure-activity relationships (SAR) around a lipophilic core. The availability of the compound in 98% purity from select vendors [REFS-2, REFS-3] ensures that the starting material for such optimization campaigns is of high quality, reducing the risk of side reactions or spurious biological results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-3-methylphenyl)pentan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.